molecular formula C15H23N3O2 B010490 1-(1-Isopropyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea CAS No. 19996-76-0

1-(1-Isopropyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea

Cat. No.: B010490
CAS No.: 19996-76-0
M. Wt: 277.36 g/mol
InChI Key: JIIGWQBOYHOOMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Isopropyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea, also known as IPMP or Darifenacin, is a selective M3 muscarinic receptor antagonist that is used in the treatment of overactive bladder syndrome. This compound was first synthesized in the early 1990s and has since been extensively studied for its potential therapeutic applications.

Mechanism of Action

1-(1-Isopropyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea acts as a selective antagonist of the M3 muscarinic receptor, which is primarily responsible for mediating the contractions of smooth muscle in the bladder. By blocking this receptor, this compound reduces the involuntary contractions of the bladder and thereby reduces the symptoms of overactive bladder syndrome.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in the body. It has been shown to reduce the activity of acetylcholine in the bladder, which is responsible for mediating the contractions of smooth muscle. Additionally, this compound has been shown to reduce the release of inflammatory cytokines, which may contribute to the development of overactive bladder syndrome.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(1-Isopropyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea is its selectivity for the M3 muscarinic receptor, which allows for targeted therapy for overactive bladder syndrome. Additionally, this compound has a relatively long half-life, which allows for once-daily dosing. However, one limitation of this compound is its potential for drug-drug interactions, particularly with other drugs that affect the metabolism of cytochrome P450 enzymes.

Future Directions

There are a number of future directions for research on 1-(1-Isopropyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea. One area of interest is the potential use of this compound in the treatment of other conditions such as irritable bowel syndrome and chronic obstructive pulmonary disease. Additionally, there is ongoing research into the development of new muscarinic receptor antagonists with improved selectivity and efficacy. Finally, there is ongoing research into the mechanisms underlying overactive bladder syndrome, which may lead to the development of new therapies for this condition.

Synthesis Methods

The synthesis of 1-(1-Isopropyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea involves the reaction of 1-isopropyl-3-pyrrolidinone with p-methoxyphenyl isocyanate in the presence of a base catalyst such as sodium hydride or potassium carbonate. The resulting product is then purified through recrystallization to obtain the final compound.

Scientific Research Applications

1-(1-Isopropyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea has been extensively studied for its potential therapeutic applications in the treatment of overactive bladder syndrome. It has been shown to effectively reduce urinary frequency, urgency, and incontinence in patients with this condition. Additionally, this compound has been investigated for its potential use in the treatment of other conditions such as irritable bowel syndrome and chronic obstructive pulmonary disease.

Properties

19996-76-0

Molecular Formula

C15H23N3O2

Molecular Weight

277.36 g/mol

IUPAC Name

1-(4-methoxyphenyl)-3-(1-propan-2-ylpyrrolidin-3-yl)urea

InChI

InChI=1S/C15H23N3O2/c1-11(2)18-9-8-13(10-18)17-15(19)16-12-4-6-14(20-3)7-5-12/h4-7,11,13H,8-10H2,1-3H3,(H2,16,17,19)

InChI Key

JIIGWQBOYHOOMD-UHFFFAOYSA-N

SMILES

CC(C)N1CCC(C1)NC(=O)NC2=CC=C(C=C2)OC

Canonical SMILES

CC(C)N1CCC(C1)NC(=O)NC2=CC=C(C=C2)OC

synonyms

1-(1-Isopropyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea

Origin of Product

United States

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